REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([O:12][C:13](=[O:18])/[CH:14]=[CH:15]/[CH:16]=O)[CH3:11]>C(#N)C>[CH2:10]([O:12][C:13](=[O:18])[CH2:14][C:15]1[N:3]2[CH:4]=[C:5]([C:8]#[N:9])[CH:6]=[CH:7][C:2]2=[N:1][CH:16]=1)[CH3:11]
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C\C=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (gradient hexane/EtOAc 100:0 to 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CN=C2N1C=C(C=C2)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |